
Phenol, 4-butoxy-2,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-butoxy-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with butoxy and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- typically involves the alkylation of 2,3,6-trimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-butoxy-2,3,6-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-butoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Phenol, 4-butoxy-2,3,6-trimethyl- is characterized by its aromatic structure with substituents that enhance its reactivity and solubility. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Applications in Pharmaceuticals
2.1 Drug Formulation
Phenol derivatives are often used in drug formulation due to their antimicrobial properties. The compound can serve as a preservative or stabilizing agent in pharmaceutical products. Its ability to inhibit bacterial growth ensures the longevity and safety of medications.
2.2 Research Studies
Recent studies have explored the potential of phenolic compounds as therapeutic agents. For instance, research has indicated that certain phenolic derivatives exhibit anti-inflammatory and antioxidant activities, which can be beneficial in treating chronic diseases .
Agricultural Applications
3.1 Pesticides and Herbicides
Phenol, 4-butoxy-2,3,6-trimethyl- is utilized in the formulation of pesticides and herbicides. Its effectiveness as a biocide makes it suitable for protecting crops from pests and diseases. The compound's application leads to improved crop yields and reduced agricultural losses.
3.2 Case Study: Efficacy in Crop Protection
A study conducted on the efficacy of phenolic compounds in pest control demonstrated significant reductions in pest populations when applied to crops. This highlights the importance of phenolic compounds in sustainable agriculture practices .
Industrial Applications
4.1 Manufacturing Processes
In industrial settings, phenol derivatives are employed as intermediates in the production of plastics and resins. The compound's properties facilitate its use in creating durable materials that are resistant to heat and chemicals.
4.2 Use in Coatings and Adhesives
Phenol, 4-butoxy-2,3,6-trimethyl- is also used in formulating coatings and adhesives due to its excellent adhesion properties. It enhances the performance of these materials by improving their resistance to environmental factors .
Environmental Impact and Safety Considerations
While the applications of phenol derivatives are extensive, it is essential to consider their environmental impact. Regulatory bodies monitor the use of such compounds to ensure they do not pose risks to human health or ecosystems.
5.1 Safety Assessments
Safety assessments have been conducted to evaluate the potential risks associated with phenolic compounds in consumer products. These assessments focus on exposure levels and potential toxicity .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceuticals | Drug formulation | Antimicrobial properties |
Agriculture | Pesticides | Crop protection |
Industrial Manufacturing | Plastics and adhesives | Durability and chemical resistance |
Case Studies Summary
- Pharmaceutical Efficacy : Investigated the anti-inflammatory effects of phenolic compounds.
- Agricultural Impact : Demonstrated significant pest reduction using phenolic-based pesticides.
- Industrial Applications : Evaluated the performance enhancements in coatings using phenol derivatives.
Mechanism of Action
The mechanism of action of Phenol, 4-butoxy-2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,3,6-trimethyl-
- Phenol, 4-methoxy-2,3,6-trimethyl-
- Phenol, 2,4,6-trimethyl-
Uniqueness
Phenol, 4-butoxy-2,3,6-trimethyl- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other trimethylphenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
148081-69-0 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-butoxy-2,3,6-trimethylphenol |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3/h8,14H,5-7H2,1-4H3 |
InChI Key |
MYRYIFIFOOHOBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C(=C1)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.